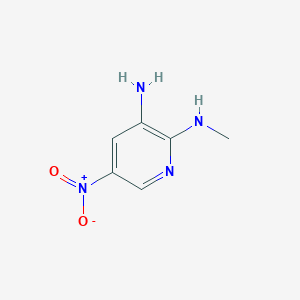

2-N-methyl-5-nitropyridine-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-N-methyl-5-nitropyridine-2,3-diamine |

InChI |

InChI=1S/C6H8N4O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,7H2,1H3,(H,8,9) |

InChI Key |

SKMJUJOLGJLTOJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Methyl 5 Nitropyridine 2,3 Diamine and Analogous Structures

Strategies for Nitropyridine Precursor Synthesis

Regioselective Nitration of Pyridine (B92270) Derivatives

Direct nitration of unsubstituted pyridine is often low-yielding and requires harsh conditions. researchgate.net Therefore, the synthesis of nitropyridine precursors typically starts with substituted pyridines, particularly those bearing electron-donating groups like amino functionalities, which activate the ring towards electrophilic substitution.

For precursors of 2,3-diaminopyridines, the nitration of 2-aminopyridine is a key reaction. This reaction, however, often results in a mixture of isomers. The primary products are typically 2-amino-5-nitropyridine and, to a lesser extent, 2-amino-3-nitropyridine. orgsyn.org The conditions for nitration must be carefully controlled to influence the regioselectivity. For instance, the nitration of 2-amino-3-methylpyridine is achieved by dissolving it in concentrated sulfuric acid, cooling the mixture, and then adding a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com The reaction temperature is a critical parameter that must be kept below 20°C during the addition and then carefully raised. chemicalbook.com

Another approach involves the rearrangement of 2-nitraminopyridine, which is formed as a kinetic product during the nitration of 2-aminopyridine. sapub.org This intermediate can then rearrange under thermal or acidic conditions to yield the ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, which are considered the thermodynamic products. sapub.org

| Starting Material | Reagents | Key Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | HNO3/H2SO4 | - | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Major/Minor | orgsyn.org |

| 2-Amino-3-methylpyridine | Fuming HNO3/H2SO4 | 0°C initially, then raised to 50°C | 2-Amino-3-methyl-5-nitropyridine (B21948) | 35% | chemicalbook.com |

| 2-Amino-5-bromopyridine | 95% HNO3/H2SO4 | 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine | 78% | orgsyn.org |

Halogenation and Subsequent Functionalization

To achieve greater regiocontrol, a common strategy involves the halogenation of the pyridine ring prior to nitration. Halogens act as directing groups and can be replaced in subsequent functionalization steps. For the synthesis of precursors to 2,3,5-substituted pyridines, a typical route begins with the bromination of 2-aminopyridine. This reaction favors substitution at the 5-position, yielding 2-amino-5-bromopyridine as the major product. orgsyn.orgarkat-usa.org

With the 5-position blocked by a bromine atom, subsequent nitration is directed to the 3-position. Treating 2-amino-5-bromopyridine with a mixture of nitric and sulfuric acids yields 2-amino-5-bromo-3-nitropyridine in good yields. orgsyn.org This halogenated nitropyridine is a versatile intermediate. The bromine atom can be removed via reduction, or it can be replaced by another functional group through nucleophilic substitution, while the nitro group can be reduced to an amine to form the diamine structure. Modern methods have also been developed for the highly regioselective 3-selective (meta) halogenation of pyridines via temporary ring-opening and closing sequences, which transform the pyridine into a more reactive intermediate. chemrxiv.orgorgsyn.org

Amination Reactions in Pyridine Ring Systems

Once a suitable nitropyridine precursor is synthesized, the next stage involves the introduction of the necessary amino groups to form the diamine structure.

Introduction of Amino Groups via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto an electron-deficient pyridine ring. The presence of a strong electron-withdrawing group, such as a nitro group, activates the ring for nucleophilic attack, particularly at the ortho (2- or 6-) and para (4-) positions relative to the activating group. stackexchange.comyoutube.com A good leaving group, typically a halogen, is required at the position of substitution.

For instance, 2-chloro-3-nitropyridine and other 2-halopyridines are common substrates for SNAr reactions. researchgate.netresearchgate.net These compounds can react with various amines, including ammonia (B1221849) or primary amines like methylamine (B109427), to displace the halide and form the corresponding 2-aminopyridine derivative. A patent describes the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a copper salt catalyst to produce 2,3-diaminopyridine (B105623). google.com This demonstrates a direct pathway to the 2,3-diamine scaffold from a halogenated precursor. The reactivity in SNAr reactions is influenced by the leaving group, with a general order of F > NO2 > Cl ≈ Br > I in activated systems. researchgate.net

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Amino-2-chloropyridine | Aqueous NH3 | Copper salt catalyst, 100-150°C | 2,3-Diaminopyridine | google.com |

| 2-Chloro-3-nitropyridines | Malonic ester anion | K2CO3, THF | 2-Alkyl-3-nitropyridines (intermediate step) | researchgate.net |

| 2-Chloropyridines | Various amines | - | 2-Aminopyridines | researchgate.net |

Reduction of Nitro Groups to Amino Functionalities

The final key transformation in the synthesis of diaminonitropyridines is often the reduction of a nitro group to an amino group. This conversion is one of the most common and well-established reactions in organic synthesis. wikipedia.org

2,3-Diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine. chemicalbook.comchemicalbook.com Various reducing agents can be employed, including metals in acidic media (such as iron, tin, or zinc) or sodium sulfide (B99878). wikipedia.orgchemicalbook.comcommonorganicchemistry.com The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule, to ensure selective reduction of the nitro group. commonorganicchemistry.com

Catalytic Hydrogenation Methods

Among the various methods for nitro group reduction, catalytic hydrogenation is frequently the preferred choice due to its efficiency and often cleaner reaction profiles. commonorganicchemistry.com This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

| Catalyst | Hydrogen Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium on carbon (Pd/C) | H2 gas | Aromatic and aliphatic nitro groups | Highly efficient; may reduce other groups (e.g., halides, alkenes). | wikipedia.orgcommonorganicchemistry.com |

| Raney Nickel | H2 gas | Aromatic and aliphatic nitro groups | Useful when dehalogenation is a concern. | wikipedia.orgcommonorganicchemistry.com |

| Rhodium on carbon (Rh/C) | Hydrazine monohydrate | Nitropyrimidines | Effective for reducing nitro groups in heterocyclic systems. | rsc.org |

| Rhodium(III) oxide (Rh2O3) | H2 gas | Functionalized pyridines | Highly active under mild conditions (5 bar H2, 40°C). | rsc.org |

| Platinum(IV) oxide (PtO2) | H2 gas | Aromatic nitro groups | A classic and effective hydrogenation catalyst. | wikipedia.org |

Metal-mediated Reductions

The reduction of a nitro group is a critical step in the synthesis of aminopyridines from nitropyridine precursors. Metal-mediated reductions are widely employed due to their efficiency and selectivity. A variety of metal catalysts and reagents can be utilized for this transformation.

Commonly used methods for the reduction of aromatic nitro compounds, which are applicable to nitropyridines, include:

Catalytic Hydrogenation : This is a prevalent industrial and laboratory method. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are effective. wikipedia.orgrsc.org The reaction is typically carried out under a hydrogen atmosphere. For instance, nickel-catalyzed hydrosilylative reduction offers a chemoselective method for converting nitro compounds to primary amines under mild conditions. rsc.org

Metal Powders in Acidic Media : A classic and cost-effective method involves the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid or acetic acid. wikipedia.orgresearchgate.net For example, the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine can be achieved using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org

Transfer Hydrogenation : In this method, a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or formic acid, is used in conjunction with a metal catalyst like Raney nickel or Pd/C. wikipedia.orgmdpi.com Rhodium on carbon (Rh/C) with hydrazine monohydrate has also been shown to be effective. rsc.org

The choice of reducing agent and catalyst is crucial, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. researchgate.net Iron-based catalysts are often favored due to being abundant, inexpensive, and non-toxic. researchgate.net

Specific Synthetic Routes to 2-N-methyl-5-nitropyridine-2,3-diamine

The synthesis of the target compound can be approached through several strategic pathways. These routes typically involve either building the diamine structure first and then introducing the methyl group, or functionalizing a pre-existing nitropyridine scaffold sequentially.

Pathways Involving N-Methylation of Diaminopyridines

This approach begins with the synthesis of a diaminopyridine precursor, such as 5-nitro-2,3-diaminopyridine, followed by a selective methylation of one of the amino groups. A significant challenge in this route is achieving mono-N-methylation and avoiding over-alkylation, which can lead to mixtures of secondary, tertiary amines, and even quaternary ammonium salts. pnu.ac.ir

Direct N-alkylation is a common route, but its yield is often limited. pnu.ac.ir Novel one-pot methods have been developed for the N-methylation of diaminopyridines that offer good yields under mild conditions and prevent over-alkylation. pnu.ac.ir For example, a method using sodium azide and orthoformic ester has been reported for the N-methylation of 2,6-diaminopyridine. pnu.ac.ir While this specific reagent is for a different isomer, the principle of developing selective methylation protocols is key. Researchers often explore various alkylating agents and reaction conditions to optimize for mono-alkylation. nih.gov

Sequential Functionalization of Nitropyridine Intermediates

This strategy involves a step-by-step construction of the target molecule starting from a simpler nitropyridine. A plausible route starts with 2-amino-5-nitropyridine. The synthesis of this intermediate can be achieved with high selectivity by reacting 3-nitropyridine in DMSO/water saturated with ammonia in the presence of potassium permanganate, yielding 66% of 2-amino-5-nitropyridine. ntnu.no

Further functionalization is required to introduce the second amino group at the 3-position. The direct introduction of an amino group onto the pyridine ring can be challenging. A common strategy involves introducing a different functional group that can later be converted to an amine. For instance, a well-established, though laborious, route to 2,3-diaminopyridine starts from 2-aminopyridine. orgsyn.org The process involves:

Bromination : 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine. orgsyn.org

Nitration : The resulting compound is nitrated using nitric acid in sulfuric acid to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Reduction : The nitro group is then reduced to an amino group using a metal-mediated method, such as with reduced iron. orgsyn.org

Debromination : The bromo group is subsequently removed to yield 2,3-diaminopyridine. orgsyn.org

Adapting this to the target molecule, one could start with a 5-nitropyridine derivative and sequentially introduce the amino groups at the 2 and 3 positions, followed by selective N-methylation. The sequential introduction of different amines onto a pyridine core is a known strategy, particularly in the synthesis of unsymmetrical diaminopyrimidines, which shares chemical principles with diaminopyridine synthesis. clockss.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is paramount for maximizing yields and purity in the synthesis of complex molecules like this compound. Key parameters that are frequently adjusted include solvent, temperature, and catalyst choice.

Solvent Effects and Temperature Control

Solvent choice can significantly influence reaction outcomes. In nitration reactions, for example, the solvent system can affect the homogeneity of the reaction mixture. Using a methanol/water mixture instead of water alone can create a more homogenous single-phase system, which can be beneficial for the reaction progress. ntnu.no The polarity of the solvent can also affect reaction rates. researchgate.net

Temperature control is critical, particularly in energetic reactions like nitration. chemicalbook.com In the synthesis of 2-amino-3-methyl-5-nitropyridine, the temperature is carefully controlled during the addition of the nitrating agent (a mixture of fuming nitric acid and concentrated sulfuric acid), keeping it below 20°C. chemicalbook.com The reaction mixture is then heated to specific temperatures (35-40°C and then 50°C) for controlled periods to ensure the reaction proceeds to completion without excessive side-product formation. chemicalbook.com

Catalyst Selection and Reaction Efficiency

The selection of an appropriate catalyst is crucial for the efficiency of many steps, especially in metal-mediated reductions. The goal is to find a catalyst that provides high activity and selectivity for the desired transformation. mdpi.com

For the reduction of nitroarenes, a wide array of catalysts based on noble metals (e.g., Pd, Pt, Rh) and non-noble metals (e.g., Fe, Ni, Co) have been investigated. mdpi.comresearchgate.net The efficiency of these catalysts can be compared based on the yield of the desired amine and the reaction conditions required.

Below is a data table illustrating various catalytic systems used for the reduction of aromatic nitro compounds, a key reaction type in the synthesis of the target molecule's precursors.

| Catalyst | Reducing Agent/System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Iron (Fe) Powder | Acidic Media (e.g., Acetic Acid) | Aromatic Nitro Compounds | Cost-effective, widely used, good for selective reductions. | wikipedia.orgresearchgate.net |

| Palladium on Carbon (Pd/C) | H₂ Gas | Aromatic Nitro Compounds | High efficiency, common in catalytic hydrogenation. | wikipedia.org |

| Raney Nickel | H₂ Gas or Hydrazine | Aromatic & Aliphatic Nitro Compounds | Versatile, used in hydrogenation and transfer hydrogenation. | wikipedia.org |

| Rhodium on Carbon (Rh/C) | Hydrazine Monohydrate | Nitropyrimidines | Effective for transfer hydrogenation at room temperature. | rsc.org |

| Nickel Acetylacetonate (Ni(acac)₂) | Polymethylhydrosiloxane (PMHS) | Aromatic Nitro Compounds | Excellent for chemoselective transfer hydrogenation under mild conditions. | rsc.org |

This table demonstrates the variety of catalytic systems available, allowing chemists to select the most suitable option based on the specific requirements of the synthetic step, such as the presence of other sensitive functional groups. rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Nitropyridine Diamines

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical endeavor aimed at minimizing environmental impact and enhancing laboratory safety. The synthesis of nitropyridine diamines, including this compound and its analogs, traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. However, emerging research focuses on integrating greener alternatives to address these challenges. Key areas of improvement include the use of safer reagents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.

A significant focus of green chemistry in this context is the reduction of hazardous substances. Traditional nitration methods often employ harsh conditions, such as a mixture of concentrated sulfuric and nitric acids, which pose significant safety and environmental risks. Greener approaches to the synthesis of nitropyridines are being explored, although specific applications to 2,3-diamino-5-nitropyridine derivatives are not yet widely documented.

One of the most impactful green chemistry techniques applicable to the synthesis of nitropyridine diamines is the use of microwave irradiation. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions. For instance, the synthesis of various pyridine derivatives has been successfully achieved under microwave irradiation, suggesting its potential applicability to the synthesis of the core nitropyridine diamine structure. This method aligns with the green chemistry principle of designing for energy efficiency.

Catalysis presents another cornerstone of green chemistry that is highly relevant to the synthesis of nitropyridine diamines. The reduction of a nitro group to an amine is a key step in the synthesis of these compounds. Traditional methods often rely on stoichiometric reducing agents like iron in acidic media, which generate large amounts of waste. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), offers a much cleaner alternative with high atom economy, producing water as the primary byproduct.

The table below summarizes a comparative analysis of traditional versus potential greener synthetic approaches for key steps in the synthesis of nitropyridine diamines.

| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| Nitration | Concentrated H₂SO₄/HNO₃ | Milder nitrating agents, flow chemistry | Safer Chemistry, Pollution Prevention |

| Nitro Group Reduction | Iron/HCl | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Atom Economy, Waste Prevention, Catalysis |

| N-Methylation | Methyl Iodide, Dimethyl Sulfate | Dimethyl Carbonate/Catalyst, Methanol/Catalyst | Use of Safer Reagents, Catalysis |

| Heating | Conventional Oil Bath | Microwave Irradiation | Energy Efficiency, Reduced Reaction Times |

The following table presents hypothetical research findings for the catalytic reduction of a dinitropyridine precursor, illustrating the potential benefits of a greener approach.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | E-Factor (Waste/Product) |

| Iron Powder | Ethanol/HCl | 80 | 6 | 85 | ~5-10 |

| 5% Pd/C | Methanol | 25 | 2 | >95 | ~1-2 |

| Raney Nickel | Ethanol | 50 | 3 | 92 | ~2-3 |

By systematically applying these green chemistry principles, the synthesis of this compound and its analogs can be significantly improved from an environmental and safety perspective. Future research will likely focus on developing fully integrated green synthetic pathways that combine these principles for a more sustainable production of these important chemical compounds.

Chemical Reactivity and Transformation of 2 N Methyl 5 Nitropyridine 2,3 Diamine

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. It not only activates the pyridine (B92270) ring towards certain reactions but is also itself a key site for chemical transformation.

Reductive Transformations to Amino and Other Nitrogenous Functional Groups

The reduction of the nitro group is a common and highly useful transformation for nitroaromatic compounds. In the case of 2-N-methyl-5-nitropyridine-2,3-diamine, this reaction would yield the corresponding triamine, 2-N-methylpyridine-2,3,5-triamine. This transformation is typically achieved using a variety of reducing agents.

Commonly employed methods for the reduction of similar nitro-pyridines, which are expected to be effective for the title compound, include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid, are also viable alternatives. The choice of reducing agent can sometimes be modulated to achieve partial reduction to intermediate functionalities like nitroso or hydroxylamino groups, although the formation of the triamine is generally the most favored outcome.

Table 1: Potential Reductive Transformations of the Nitro Group

| Starting Material | Reagents and Conditions | Product |

| This compound | H2, Pd/C, Ethanol | 2-N-methylpyridine-2,3,5-triamine |

| This compound | SnCl2, HCl | 2-N-methylpyridine-2,3,5-triamine |

| This compound | Fe, CH3COOH | 2-N-methylpyridine-2,3,5-triamine |

Reactivity of the Amino Functionalities

The presence of two distinct amino groups, a primary amine at C3 and a secondary N-methylamine at C2, offers a rich landscape for further functionalization. The differing nucleophilicity of these two groups may allow for selective reactions under carefully controlled conditions.

N-Alkylation and N-Acylation Reactions

Both amino groups are susceptible to N-alkylation and N-acylation. The primary amino group is generally more reactive towards acylation than the secondary N-methylamino group, which could allow for selective modification. For instance, reaction with one equivalent of an acylating agent like acetyl chloride or acetic anhydride (B1165640) at low temperatures would be expected to preferentially yield the 3-acetamido derivative. Alkylation reactions with alkyl halides would likely occur at both nitrogen centers, potentially leading to a mixture of products, including quaternization of the pyridine nitrogen, depending on the reaction conditions.

Condensation and Cyclization Reactions with Carbonyl Compounds

The vicinal arrangement of the two amino groups at the C2 and C3 positions is a key structural feature that enables a variety of condensation and cyclization reactions with carbonyl compounds. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, would be expected to form fused heterocyclic systems. For example, condensation with glyoxal could lead to the formation of a substituted imidazo[4,5-b]pyridine ring system. Similarly, reaction with aldehydes or ketones can lead to the formation of Schiff bases, which can be further modified or cyclized.

Intramolecular Cyclization Pathways

The proximate positioning of the amino groups, and their relationship with the nitro group, also opens up possibilities for intramolecular cyclization reactions, particularly after modification of one of the functional groups. For instance, if the primary amino group at C3 were to be acylated with a reagent containing a suitable leaving group, intramolecular nucleophilic attack by the N-methylamino group at C2 could lead to the formation of a five-membered fused ring system.

Furthermore, following the reduction of the nitro group to an amino group, the resulting triamine would be a prime candidate for a variety of intramolecular cyclization reactions to form complex polycyclic heteroaromatic systems, which are often of interest in medicinal chemistry and materials science.

Mechanism and Regioselectivity of Annulation Reactions

The mechanism for the formation of imidazo[4,5-b]pyridines from 2,3-diaminopyridines is a two-step process. e3s-conferences.org It begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid derivative, forming a tetrahedral intermediate. This is followed by dehydration to yield an imine or amide intermediate. The second step is an intramolecular cyclization, where the remaining free amino group attacks the imine carbon or the amide carbonyl, followed by another dehydration/oxidation step to afford the final aromatic fused heterocycle. rsc.orgresearchgate.net

A critical aspect of the annulation of this compound is the regioselectivity of the cyclization. The molecule possesses two distinct nucleophilic centers: the 3-amino group and the 2-N-methylamino group. The nucleophilicity of these groups is influenced by both electronic and steric factors.

Electronic Effects: The N-methyl group is electron-donating, which should increase the nucleophilicity of the nitrogen atom it is attached to (N2). Conversely, the strong electron-withdrawing nitro group at the 5-position deactivates the entire ring, but its effect might be felt differently at the 2- and 3-positions.

Steric Effects: The methyl group at the N2 position introduces steric hindrance, which may impede the initial attack of a bulky electrophile at this site.

Therefore, the reaction with an electrophile (e.g., an aldehyde, R-CHO) can proceed via two pathways, potentially leading to two different regioisomers of the final imidazopyridine. The initial condensation is likely to occur at the less sterically hindered and still sufficiently nucleophilic 3-amino group. This would then be followed by intramolecular cyclization involving the N-methylamino group. The precise outcome can depend on the reaction conditions and the nature of the electrophile.

| Reactant | Conditions | Expected Product(s) | Reference |

| Aldehydes (R-CHO) | Thermal, often with an oxidant (e.g., air, nitrobenzene) | 2-R-1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine and/or 2-R-3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine | nih.gov, arkat-usa.org |

| Carboxylic Acids (R-COOH) | Polyphosphoric Acid (PPA), heat | 2-R-1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine and/or 2-R-3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine | nih.gov |

| Triethyl Orthoformate | Heat, acid catalyst | 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine and/or 3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine | nih.gov |

Intermolecular Reactions and Derivative Synthesis

Beyond cyclization reactions, the functional groups on this compound allow for a variety of intermolecular transformations to synthesize new derivatives.

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a molecule like this compound, these reactions could potentially be used to attach aryl or vinyl groups to the pyridine ring, thereby creating extended conjugated systems.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide. libretexts.orgorganic-chemistry.org While the parent diamine does not possess a halide, a halogenated derivative (e.g., a bromo- or iodo-substituted version) would be an excellent substrate. More remarkably, recent studies have shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings of nitroarenes. organic-chemistry.org This opens up the possibility of directly coupling an arylboronic acid at the 5-position of the ring, replacing the nitro group.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated precursor of the target diamine would be required to participate in this type of transformation to extend the conjugated system.

These coupling reactions would provide a pathway to novel dyes, functional materials, or biologically active molecules with tailored electronic and photophysical properties.

| Coupling Reaction | Required Substrate Modification | Potential Product |

| Suzuki-Miyaura | Halogenation of the pyridine ring or direct use of the nitro group | Aryl- or vinyl-substituted 2-N-methyl-pyridine-2,3-diamine |

| Stille | Halogenation of the pyridine ring | Aryl- or vinyl-substituted 2-N-methyl-pyridine-2,3-diamine |

Reactions with Electrophiles and Nucleophiles at the Pyridine Core

The pyridine ring in this compound is highly substituted, and its reactivity towards electrophiles and nucleophiles is complex.

Reactions with Nucleophiles: The presence of the nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). Research on related 2-R-3-nitropyridines has shown that the nitro group at the 3-position can be displaced by strong nucleophiles, such as thiols. nih.govmdpi.com In the case of this compound, the nitro group at the 5-position is para to the 2-N-methylamino group, which could facilitate nucleophilic attack at the 5-position, leading to the displacement of the nitro group. This provides a valuable method for introducing a range of functional groups at this position.

Spectroscopic Data for this compound Not Publicly Available

While spectroscopic information exists for structurally related compounds, such as the parent diamine 5-nitropyridine-2,3-diamine (B182612) and the isomer 2-amino-3-methyl-5-nitropyridine (B21948) , these data are not directly applicable for the specific analysis of the N-methylated target compound. Spectroscopic properties are highly sensitive to molecular structure, and the presence of a methyl group on one of the amino nitrogens, as specified in "this compound," would induce significant changes in the chemical shifts and vibrational frequencies compared to its analogues.

For instance, ¹H NMR data has been reported for 5-nitropyridine-2,3-diamine in DMSO-d6, showing signals for the pyridine ring protons and the two primary amino groups (-NH₂). The introduction of a methyl group to one of these amino functions would result in a new signal for the N-methyl protons and would alter the chemical shifts of the adjacent aromatic protons and the remaining N-H proton. Similarly, the carbon skeleton and the vibrational modes of the molecule would be distinct, leading to unique ¹³C NMR, IR, and Raman spectra.

Due to the absence of specific experimental data for this compound, a scientifically accurate and thorough article detailing its advanced spectroscopic characterization, as per the requested outline, cannot be generated at this time. An analysis based on related compounds would be speculative and would not meet the required standards of scientific accuracy for the specified molecule.

Advanced Spectroscopic Characterization Methodologies in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify the presence of chromophores and conjugated systems. For 2-N-methyl-5-nitropyridine-2,3-diamine, a UV-Vis spectrum would be expected to reveal characteristic absorption bands corresponding to π→π* and n→π* transitions associated with the nitro-substituted pyridine (B92270) ring system.

A systematic study would involve dissolving the compound in various solvents of differing polarities to investigate solvatochromic effects, which can provide information about the nature of the electronic transitions. However, specific experimental data, including absorption maxima (λmax) and molar absorptivity values for this compound, have not been reported in published literature.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

|---|

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₇N₅O₂), HRMS would be crucial for confirming its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. At present, specific HRMS data for this compound is not available in scientific databases.

Electrospray Ionization Time-of-Flight (ESI-TOF) is a soft ionization technique coupled with a high-resolution mass analyzer. This method is particularly useful for polar and thermally labile molecules. An ESI-TOF-HRMS analysis of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Further fragmentation analysis (MS/MS) could then be performed to elucidate the connectivity of the atoms. No ESI-TOF-HRMS data for this specific compound has been documented in research articles.

Table 2: Anticipated Mass Spectrometry Data for this compound

| Technique | Ion Mode | Calculated m/z | Observed m/z |

|---|---|---|---|

| HRMS | [M+H]⁺ | Data Not Available | Data Not Available |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

For an unambiguous structural confirmation of this compound, single-crystal X-ray diffraction analysis would be the gold standard. This technique would allow for the determination of its crystal system, space group, and the exact coordinates of each atom in the unit cell. Such a study would definitively establish the molecular geometry and conformation in the solid state. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database or other crystallographic repositories.

Table 3: Prospective Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

A detailed analysis of the crystal structure would also illuminate the nature and extent of intermolecular interactions, such as hydrogen bonds, which play a crucial role in the packing of molecules in the crystal lattice. The presence of amino and nitro groups in this compound suggests the potential for a rich network of N-H···O and N-H···N hydrogen bonds. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions. As no crystal structure is currently available, an analysis of these interactions has not been performed.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational and Theoretical Investigations of 2 N Methyl 5 Nitropyridine 2,3 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of chemical compounds. For derivatives of nitropyridine, these methods elucidate the interplay of substituent effects on the aromatic system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, is commonly employed for geometry optimization and vibrational frequency calculations of pyridine (B92270) derivatives. nih.govresearchgate.net For similar compounds like 2-amino-3-methyl-5-nitropyridine (B21948), calculations have been performed using basis sets such as 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ to determine the most stable configuration. nih.gov

The optimized geometry of related molecules shows that the introduction of different functional groups, such as nitro, methyl, and amine groups, can influence the bond lengths and angles of the pyridine ring. nih.gov For instance, in a study of 2-amino-3-methyl-5-nitropyridine, the energies were calculated at the DFT/B3LYP level with various basis sets, yielding -547.617 a.u. (6-311G(d,p)), -547.632 a.u. (6-311G++(d,p)), and -547.675 a.u. (cc-pVTZ). nih.gov The optimized structure was found to possess C1 point group symmetry. nih.gov

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO indicates the molecule's propensity for charge transfer. researchgate.net For many pyridine derivatives, the HOMO is often localized on the amino group and the pyridine ring, while the LUMO is centered on the nitro group, indicating a potential for intramolecular charge transfer from the electron-donating amino group to the electron-accepting nitro group. researchgate.netsemanticscholar.org

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative (2-amino-3-methyl-5-nitropyridine)

| Property | Value | Basis Set |

|---|---|---|

| Energy (a.u.) | -547.675 | B3LYP/cc-pVTZ |

| HOMO Energy | Data not available | B3LYP/cc-pVTZ |

| LUMO Energy | Data not available | B3LYP/cc-pVTZ |

| Energy Gap | Data not available | B3LYP/cc-pVTZ |

This table is based on data for a structurally similar compound and illustrates the type of information obtained from DFT calculations. Specific values for 2-N-methyl-5-nitropyridine-2,3-diamine require dedicated calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. semanticscholar.orgwisc.edu This analysis transforms the calculated wave function into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals.

In pyridine systems containing both electron-donating (like amino or methylamino) and electron-withdrawing (like nitro) groups, NBO analysis can quantify the stabilization energy associated with electron delocalization from the filled orbitals of the donor groups to the empty orbitals of the acceptor groups. researchgate.netsemanticscholar.org For example, a significant interaction often observed is the delocalization of the lone pair of the amino nitrogen into the π* antibonding orbitals of the pyridine ring and the nitro group. researchgate.net These interactions, often referred to as n → π* interactions, contribute to the stability of the molecule and influence its electronic properties. wisc.edu

The stabilization energy E(2) associated with these delocalizations can be calculated, with larger values indicating stronger interactions. wisc.edu For instance, in related nitro-substituted aminopyridines, NBO analysis has revealed significant charge transfer and hyperconjugative interactions that are key to understanding their structure and reactivity. semanticscholar.org

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) of Amino Group | π* (C-C) in Ring | Value |

| LP (N) of Amino Group | π* (N-O) of Nitro Group | Value |

| π (C-C) in Ring | π* (N-O) of Nitro Group | Value |

This table represents typical interactions that would be investigated for this compound. The specific E(2) values would be determined from an NBO calculation on the molecule.

Conformational Analysis and Energetics

The presence of flexible substituent groups, such as the methylamino group, necessitates a study of the molecule's conformational landscape.

Potential energy surface (PES) scans are performed to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, key dihedral angles would include the rotation around the C-N bond of the methylamino group and the C-N bonds of the diamine and nitro groups relative to the pyridine ring.

These scans help identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. In similar molecules, it has been found that the planarity of the molecule can be influenced by intramolecular hydrogen bonding and steric hindrance between adjacent groups. nih.gov The orientation of the nitro group relative to the pyridine ring is often slightly twisted. nih.gov

While no specific molecular dynamics (MD) simulations for this compound are available in the reviewed literature, this technique would be valuable for understanding the dynamic behavior of the molecule in different environments (e.g., in a solvent or at different temperatures). MD simulations would provide insights into the flexibility of the substituent groups, the stability of intramolecular hydrogen bonds, and the time-averaged conformational preferences of the molecule.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.

DFT calculations can be used to predict vibrational spectra (Infrared and Raman). nih.gov The calculated vibrational frequencies and intensities for the optimized geometry can be compared with experimental spectra to confirm the structure and assign the observed vibrational modes. nih.govresearchgate.net For related molecules like 2-amino-3-methyl-5-nitropyridine, a detailed assignment of fundamental modes is often carried out using potential energy distribution (PED) analysis. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible). semanticscholar.org This allows for the assignment of electronic transitions, often corresponding to π → π* and n → π* transitions within the molecule. The calculated absorption maxima (λmax) can then be compared with experimental data. semanticscholar.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3-methyl-5-nitropyridine |

| 2-amino-5-nitropyridinium sulfamate |

| 2-N-phenylamino-3-nitro-4-methylpyridine |

| 2-hydroxy-5-methyl-3-nitropyridine |

| 2-amino-3-nitropyridine |

| 2-amino-5-nitropyridine |

| 2-amino-5-methyl pyridine |

| 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane |

| 2-amino-6-methyl pyridine |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole |

| 5-nitropyridine-2,3-diamine (B182612) |

Absence of Published Computational Data for this compound

Consequently, it is not possible to provide a detailed, data-driven article on the computational and theoretical investigations of this compound as outlined in the requested structure. The specific research findings, data tables, and in-depth analysis for the following sections are not present in the currently accessible scientific literature:

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

Future computational chemistry studies are required to generate the data necessary to characterize the theoretical properties of this compound. Such research would provide valuable insights into its molecular structure and potential behavior.

Based on a comprehensive search for scientific literature, there are currently no available computational or theoretical studies focusing specifically on the nonlinear optical (NLO) properties of the compound this compound.

While research exists on the NLO properties of structurally similar nitropyridine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules. The generation of a thorough, informative, and scientifically accurate article section on this specific topic, including detailed research findings and data tables, is therefore not possible at this time due to the absence of direct research on this compound in the public domain.

Further theoretical investigations are required to elucidate the nonlinear optical characteristics of this compound. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations would provide valuable insights into the molecule's potential for applications in optoelectronics and photonics.

Until such research is conducted and published, a detailed theoretical assessment of the NLO properties of this compound cannot be provided.

2 N Methyl 5 Nitropyridine 2,3 Diamine As a Synthetic Synthon and Building Block

Role in the Construction of Fused Polycyclic Heterocycles

The ortho-diamine functionality (an N-methylamino group adjacent to a primary amino group) is the key feature that enables 2-N-methyl-5-nitropyridine-2,3-diamine to be an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically proceed via condensation and subsequent intramolecular cyclization, leading to the formation of stable five-membered rings fused to the pyridine (B92270) core.

The construction of the imidazo[4,5-b]pyridine scaffold is a common and powerful application of 2,3-diaminopyridine (B105623) derivatives. mdpi.comresearchgate.net This transformation involves the reaction of the diamine with a one-carbon electrophile, which forms the imidazole (B134444) ring. For this compound, this cyclization would yield derivatives of N-methyl-5-nitro-imidazo[4,5-b]pyridine.

Detailed research findings indicate several reliable methods for this cyclization:

Reaction with Aldehydes: Condensation of a 2,3-diaminopyridine with various aldehydes, often in the presence of a mild oxidizing agent like iodine or even atmospheric oxygen, leads to the formation of 2-substituted imidazo[4,5-b]pyridines in excellent yields. mdpi.commdpi.com The aldehyde's R-group becomes the substituent at the 2-position of the imidazole ring.

Reaction with Carboxylic Acids: Heating the diamine with carboxylic acids, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a straightforward method to produce 2-substituted imidazo[4,5-b]pyridines. mdpi.com Microwave irradiation can often accelerate this process. mdpi.com

Reaction with Orthoesters: Refluxing a 2,3-diaminopyridine with orthoesters such as triethyl orthoformate or triethyl orthoacetate provides the corresponding imidazo[4,5-b]pyridine or its 2-methyl derivative, respectively. mdpi.com

The versatility of this reaction allows for the introduction of a wide array of substituents at the 2-position of the imidazo[4,5-b]pyridine core, depending on the chosen carbonyl-containing reactant.

| Reactant | Reaction Conditions | Resulting Substituent at C2 | Reference |

|---|---|---|---|

| Aromatic Aldehydes (Ar-CHO) | Ethanol, Iodine (cat.), Reflux | Aryl group (Ar) | mdpi.com |

| Carboxylic Acids (R-COOH) | Polyphosphoric Acid (PPA), Heat | Alkyl/Aryl group (R) | mdpi.com |

| Triethyl Orthoformate (HC(OEt)₃) | Reflux, Acid treatment | Hydrogen (H) | mdpi.com |

| 2-Cyanoacetamide | Heat (185 °C) | Cyanomethyl group (CH₂CN) | irb.hr |

The adjacent amino groups in this compound also enable its conversion into 1,2,3-triazolo[4,5-b]pyridine systems, also known as 1H-v-triazolo[4,5-b]pyridines. This transformation is a standard reaction for aromatic ortho-diamines and provides a route to another important class of fused heterocycles. smolecule.comresearchgate.net

The key reaction is a diazotization of the primary amino group at the C3 position with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. rsc.orgsci-hub.se The resulting diazonium salt intermediate is highly reactive and undergoes rapid intramolecular cyclization by attacking the adjacent N-methylamino group at the C2 position, yielding the stable fused triazole ring after the elimination of a proton. sci-hub.sebyjus.com This reaction provides a regioselective method to form the N-methylated triazolopyridine derivative.

| Reagent | Acid Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | Aqueous solution, 0-5 °C | 1-methyl-6-nitro-1H-v-triazolo[4,5-b]pyridine | rsc.orgsci-hub.se |

| Alkyl Nitrites | Anhydrous Acid | Anhydrous organic solvent | 1-methyl-6-nitro-1H-v-triazolo[4,5-b]pyridine | google.com |

Precursor for Advanced Organic Materials

The electronic characteristics of this compound, arising from the interplay between electron-donating amino groups and an electron-withdrawing nitro group on a π-conjugated system, make it an attractive precursor for advanced organic materials with specific electronic and optical properties.

Heterocyclic compounds containing multiple nitrogen atoms are fundamental building blocks for ligands in coordination chemistry. nsf.gov Aminopyridine derivatives, in particular, are widely used to create complexes with a variety of transition metals. nih.gov The this compound molecule possesses several potential coordination sites: the pyridine ring nitrogen and the two exocyclic amino nitrogens.

The ortho-diamine arrangement is particularly suited for acting as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation effect enhances the thermodynamic stability of the resulting metal complex. The compound can coordinate to a wide range of metal ions, including palladium(II), platinum(II), copper(II), and cobalt(II), to form square planar, tetrahedral, or octahedral complexes depending on the metal's coordination preferences. nih.govwikipedia.orgnih.gov The electronic properties of the ligand, and consequently the resulting complex, can be tuned by the presence of the electron-donating methylamino and electron-withdrawing nitro substituents. nih.govacs.org

| Potential Metal Ion | Likely Coordination Mode | Potential Geometry | Reference |

|---|---|---|---|

| Pd(II), Pt(II) | Bidentate (N,N') | Square Planar | nih.govacs.org |

| Cu(II), Zn(II) | Bidentate (N,N') | Tetrahedral / Square Planar | nih.gov |

| Fe(II), Co(II) | Bidentate (N,N') | Octahedral (with other ligands) | wikipedia.org |

The molecular structure of this compound is an archetypal example of a "push-pull" chromophore. nih.gov In this system, the electron-donating amino groups (the "push" component) are electronically conjugated to the strongly electron-withdrawing nitro group (the "pull" component) via the pyridine π-system. nih.gov This arrangement facilitates an intramolecular charge transfer (ICT) upon excitation with light, which is the fundamental mechanism responsible for the color of many organic dyes. rsc.orgmdpi.com

Molecules with significant ICT character often exhibit large second-order nonlinear optical (NLO) properties. researchgate.net The polarity of the excited state is much larger than that of the ground state, leading to interesting photophysical behaviors such as solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.gov Therefore, this compound serves as a valuable scaffold for designing novel dyes and NLO materials. nih.gov Further functionalization of the amino groups or modification of the conjugated system can be used to fine-tune the absorption wavelength and other optical properties.

Intermediate in Complex Molecule Synthesis

Beyond its direct use in forming specific heterocyclic systems or materials, this compound is a strategic intermediate in multi-step synthetic sequences. Nitropyridines are established building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.comguidechem.com

The value of this compound as an intermediate lies in the differential reactivity of its functional groups:

Nitro Group Transformation: The nitro group is a versatile functional handle. It can be reduced to a primary amino group, providing a new site for derivatization or for creating alternative fused ring systems.

Diamine Reactivity: As discussed, the diamine moiety is a gateway to fused imidazoles and triazoles. mdpi.comsmolecule.com

Selective N-Functionalization: The primary amine at C3 is generally more nucleophilic than the secondary N-methylamine at C2, allowing for selective reactions such as acylation or alkylation under controlled conditions.

This combination of functionalities allows chemists to use this compound as a starting point and selectively manipulate different parts of the molecule to build up molecular complexity, making it a valuable intermediate in synthetic organic chemistry. mdpi.com

Methodologies for Installing Diverse Substituents

This compound serves as a valuable synthetic synthon, primarily utilized for the construction of the imidazo[4,5-b]pyridine scaffold. This fused heterocyclic system is of significant interest due to its structural analogy to purines, which imparts a wide range of biological activities. nih.govuctm.edu The key reactive feature of this building block is the vicinal diamine functionality at the C2 and C3 positions of the pyridine ring. This arrangement allows for facile condensation reactions with various electrophiles to form a fused five-membered imidazole ring.

The most common methodology for installing substituents involves a one-pot, tandem reaction sequence. This process typically begins with the condensation of the diamine with an aldehyde or a carboxylic acid derivative, followed by cyclization and aromatization to yield the final imidazo[4,5-b]pyridine product. acs.org For instance, the reaction with a substituted aldehyde (R-CHO) introduces a substituent at the 2-position of the resulting imidazo[4,5-b]pyridine ring. This approach provides a direct and efficient route to a diverse library of derivatives, as a wide variety of aldehydes are commercially available. researchgate.net

The general process can be described as follows:

Nucleophilic attack of one of the amino groups on the electrophilic carbon of the reagent (e.g., an aldehyde).

Formation of an intermediate, such as a Schiff base.

Intramolecular cyclization via attack of the second amino group.

Dehydration and aromatization (often via oxidation) to form the stable fused heterocyclic system. acs.org

Beyond aldehydes, other one-carbon electrophilic reagents can be employed to install different functionalities at the 2-position of the imidazo[4,5-b]pyridine core. The versatility of this approach allows for the creation of a wide array of substituted heterocycles from a single diamine precursor.

| Electrophilic Reagent | Reagent Structure | Resulting 2-Position Substituent/Structure | Reference |

|---|---|---|---|

| Aldehyde | R-CHO | Substituted alkyl/aryl group (-R) | acs.orgresearchgate.net |

| Carboxylic Acid | R-COOH | Substituted alkyl/aryl group (-R) | nih.gov |

| Orthoester | RC(OR')₃ | Substituted alkyl/aryl group (-R) | nih.gov |

| Cyanogen Bromide | BrCN | Amino group (-NH₂) | General Knowledge |

| Carbon Disulfide | CS₂ | Thione (=S) | General Knowledge |

| Phosgene or equivalent | COCl₂ | Oxo group (=O) | General Knowledge |

Furthermore, the 5-nitro group on the pyridine ring acts as another point for diversification. Although it is an electron-withdrawing group that influences the reactivity of the ring, it can also be chemically modified. A common strategy involves the reduction of the nitro group to a primary amine (-NH₂). This resulting amino group can then undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation, or alkylation, to install a completely new set of substituents at the 6-position of the imidazo[4,5-b]pyridine system (corresponding to the 5-position of the original pyridine).

Stereoselective and Regioselective Synthesis Strategies

When using unsymmetrical building blocks like this compound, controlling the regiochemical outcome of reactions is crucial for synthesizing a specific, desired isomer. The primary focus of regioselective strategies involving this synthon is centered on the differential reactivity of its two distinct amino groups: the primary amine at the C3 position (-NH₂) and the secondary N-methylamine at the C2 position (-NHCH₃).

During the key condensation step for forming the imidazo[4,5-b]pyridine ring, the initial reaction with an electrophile, such as an aldehyde, occurs preferentially at the more nucleophilic and less sterically hindered primary C3-amino group. researchgate.net This regioselective formation of a Schiff base (imine) intermediate at the C3 position is the directing step for the entire cyclization process. researchgate.net

While the regioselectivity of the cyclization is a well-documented and controllable aspect of the chemistry of N-substituted pyridine-2,3-diamines, the application of this specific synthon in stereoselective synthesis is less commonly reported. Stereoselectivity would become a factor if the synthon were to react with a chiral reagent to create diastereomers or if a prochiral intermediate were to be transformed using a chiral catalyst. For instance, if a chiral aldehyde were used in the condensation, two diastereomeric imidazo[4,5-b]pyridine products could potentially be formed. However, current research primarily leverages the inherent regioselectivity of the diamine to construct the core heterocyclic scaffold, with chirality often being introduced through the choice of already chiral substituents.

Future Directions in Research on 2 N Methyl 5 Nitropyridine 2,3 Diamine

Exploration of Novel Synthetic Pathways and Methodologies

The efficient and selective synthesis of polysubstituted pyridines is a persistent challenge in organic chemistry. Future research on 2-N-methyl-5-nitropyridine-2,3-diamine will necessitate the development of robust and scalable synthetic routes. Current methodologies for analogous compounds, such as 5-nitropyridine-2,3-diamine (B182612), often rely on multi-step processes, including the selective reduction of dinitro precursors or the amination of halo-pyridines. chemicalbook.comgoogle.com

Future synthetic exploration should focus on:

Late-Stage Functionalization: Developing methods for the direct introduction of the N-methylamino group onto a pre-existing 5-nitropyridine-2,3-diamine scaffold. This would require highly selective methylation conditions that can distinguish between the two amino groups at the 2- and 3-positions.

Catalytic Approaches: Investigating transition-metal-catalyzed cross-coupling reactions to construct the C-N bonds. For instance, Buchwald-Hartwig amination could be explored for introducing the amino and methylamino groups onto a di-halogenated nitropyridine precursor.

Green Chemistry Methodologies: Moving away from harsh reagents and solvents, future work should explore enzymatic synthesis, reactions in aqueous media, or solvent-free multicomponent reactions, which have proven effective for other aminopyridine derivatives. nih.gov

A comparative overview of potential precursor strategies is presented below.

| Precursor Molecule | Potential Synthetic Transformation | Key Challenges |

| 2-Chloro-3-amino-5-nitropyridine | Nucleophilic aromatic substitution with methylamine (B109427) | Selectivity between reaction at the chloro position and potential side reactions with the existing amino group. |

| 2,3-Dichloro-5-nitropyridine | Stepwise amination with ammonia (B1221849) then methylamine | Controlling the regioselectivity of the two successive amination steps. |

| 3,5-Dinitropyridin-2-amine | Selective reduction of the 3-nitro group followed by methylation | Achieving selective reduction of one nitro group over the other and controlling the subsequent N-methylation. chemicalbook.com |

Advanced Spectroscopic Studies for Dynamic Processes

While standard spectroscopic techniques like ¹H and ¹³C NMR are essential for initial characterization, a deeper understanding of this compound requires more advanced methods. The proximity of the amino, N-methylamino, and nitro groups suggests the possibility of complex intramolecular interactions, such as hydrogen bonding and steric hindrance, which could lead to interesting dynamic behaviors.

Future research in this area should include:

X-ray Crystallography: Obtaining a single-crystal X-ray structure is of paramount importance to definitively determine the solid-state conformation, including bond lengths, bond angles, and the planarity of the molecule. nih.gov It would reveal the nature of intramolecular hydrogen bonds (e.g., between the 3-amino group and the 2-N-methyl group or the 5-nitro group) and intermolecular packing motifs. researchgate.net

Variable Temperature NMR (VT-NMR): This technique could be used to study dynamic processes such as the rotational barriers around the C-N bonds of the amino, methylamino, and nitro groups. Any conformational isomers could be identified and their energy barriers quantified.

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be crucial for unambiguous assignment of all proton and carbon signals, which can be complex in such a substituted aromatic system. NOESY experiments could provide insight into the spatial proximity of the protons, further confirming the molecular conformation in solution.

Derivative Spectroscopy: Advanced techniques like derivative UV-Vis spectroscopy could be employed to enhance the resolution of electronic spectra, allowing for a more precise analysis of the electronic transitions influenced by the push-pull nature of the substituents. cambridgescholars.com

Deepening Theoretical Understanding of Reactivity and Electronic Structure

Computational chemistry offers a powerful, non-empirical method to understand the intrinsic properties of a molecule. Applying theoretical models to this compound can provide profound insights into its stability, reactivity, and electronic characteristics, guiding future experimental work. Building on studies of similar molecules like 2-amino-3-methyl-5-nitropyridine (B21948), a comprehensive theoretical investigation would be a key research direction. nih.gov

Future theoretical studies should focus on:

Density Functional Theory (DFT) Calculations: Using DFT methods (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) to calculate the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and thermodynamic properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. This would be invaluable for predicting the regioselectivity of further chemical modifications.

Time-Dependent DFT (TD-DFT): Simulating the UV-Vis absorption spectrum to understand the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer) and how they are influenced by the substituent pattern. nih.gov

| Calculated Property (Hypothetical) | Method | Predicted Significance |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311++G(d,p)) | Indicates electronic stability and dictates the energy of the lowest electronic transition. |

| Dipole Moment | DFT (B3LYP/6-311++G(d,p)) | Quantifies the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | DFT (B3LYP/6-311++G(d,p)) | Reveals the charge distribution on each atom, highlighting reactive sites for electrophilic/nucleophilic attack. |

| N-H Bond Dissociation Energy | DFT (B3LYP/6-311++G(d,p)) | Predicts the relative ease of deprotonation of the amino vs. methylamino groups. |

Strategic Design of Next-Generation Derivatives for Specific Chemical Applications

The this compound core is a versatile scaffold that can be systematically modified to create next-generation molecules with tailored properties. The existing functional groups serve as handles for a wide range of chemical transformations, opening doors to applications in materials science and medicinal chemistry, where nitropyridine derivatives are known to be valuable precursors. nih.govnih.gov

Strategic design efforts could be directed towards:

Modulation of Electronic Properties: The nitro group can be reduced to an amino group, which can then be diazotized or acylated. This transformation would drastically alter the electronic nature of the pyridine (B92270) ring, converting the system from a "push-pull" to a "push-push" electronic configuration, which could be useful in the design of fluorescent dyes or nonlinear optical materials.

Development of Novel Ligands: The vicinal diamine motif at the 2- and 3-positions is an excellent precursor for the synthesis of heterocyclic fused rings, such as imidazopyridines. sigmaaldrich.com These fused systems are common in pharmacologically active molecules and can also act as bidentate ligands for creating novel organometallic complexes.

Polymer Chemistry: The diamine functionality allows the molecule to be used as a monomer in polymerization reactions. For example, it could be reacted with diacyl chlorides or diisocyanates to form novel polyamides or polyureas, respectively. The nitro group appended to the polymer backbone would impart unique properties to the resulting material.

Bioisosteric Replacement: In the context of drug discovery, derivatives could be designed where the nitro group is replaced by other electron-withdrawing bioisosteres, such as a cyano or a sulfonyl group, to fine-tune the molecule's physicochemical properties and potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-N-methyl-5-nitropyridine-2,3-diamine with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration and methylation of pyridine derivatives. For example, nitration of 2-aminopyridine followed by selective methylation using dimethyl sulfate under controlled basic conditions (pH 9–10) can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol improves purity. Analytical validation using -NMR (to confirm methyl group integration) and HPLC (for purity >98%) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- - and -NMR : To confirm substituent positions and methyl group integration.

- FT-IR : For identifying nitro (1520–1350 cm) and amine (3350–3300 cm) functional groups.

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated in studies of related nitropyridine derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to its nitro and amine groups, the compound may pose skin/eye irritation risks. Mandatory protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Response : Flush exposed skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are optimal for modeling nitro group electron-withdrawing effects and amine group basicity. Basis sets such as 6-311++G(d,p) improve accuracy for non-covalent interactions. Validate computational results against experimental UV-Vis spectra and X-ray diffraction data .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Address by:

- Reproducibility Checks : Replicate synthesis/purification under controlled conditions.

- Advanced Analytics : Use differential scanning calorimetry (DSC) to confirm melting points and HPLC-MS to detect trace impurities .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or reduction reactions?

- Methodological Answer : Mechanistic studies require:

- Kinetic Analysis : Monitor reaction progress via -NMR or LC-MS at varying temperatures.

- Isotopic Labeling : Use -labeled amines to track substituent displacement pathways.

- Computational Modeling : Identify transition states and intermediates using DFT .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or oxidoreductases using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.